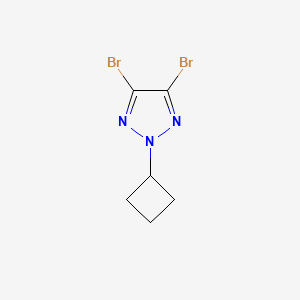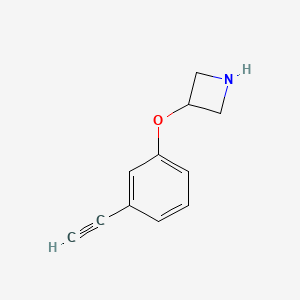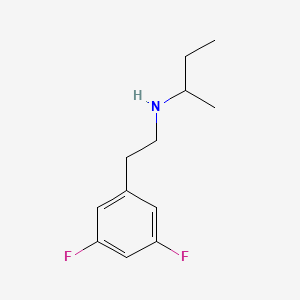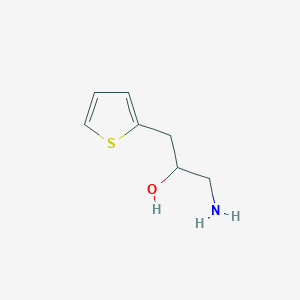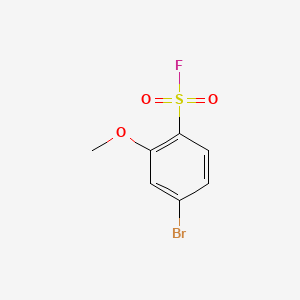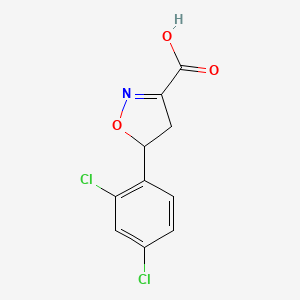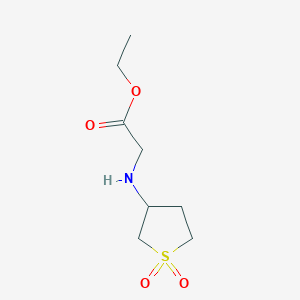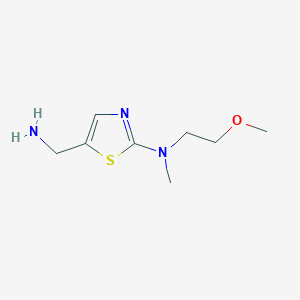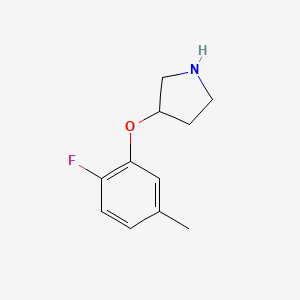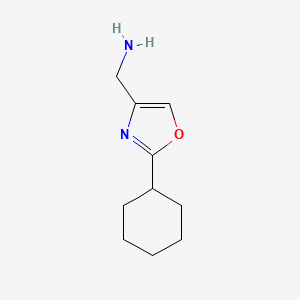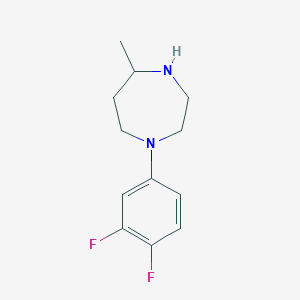
1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a 3,4-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3,4-difluoroaniline with appropriate reagents to form the diazepane ring. One common method involves the use of a cyclization reaction where the aniline derivative is treated with a suitable alkylating agent under controlled conditions to form the desired diazepane structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-5-methyl-1,4-diazepane
- 1-(3,4-Difluorophenyl)-1,4-diazepane
- 1-(3,4-Difluorophenyl)-3-methyl-1,4-diazepane
Comparison: 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substitution patterns .
Properties
Molecular Formula |
C12H16F2N2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H16F2N2/c1-9-4-6-16(7-5-15-9)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
ISQQPGHDUXGGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


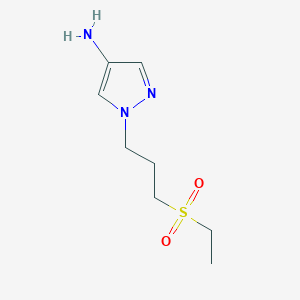
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
